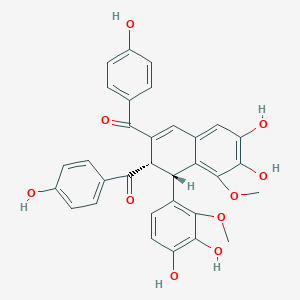
5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. The presence of the sulfonyl group attached to the benzene ring enhances its chemical reactivity and potential for forming derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-keto ester or diketone under acidic or basic conditions to form the pyrazolone ring.
Sulfonylation: The pyrazolone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Various substituted pyrazolones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be studied for their chemical properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores makes it a candidate for drug discovery and development, particularly in the search for new anti-inflammatory, analgesic, and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The sulfonyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable scaffold for medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazolone core can interact with various biological pathways, influencing processes such as inflammation, pain signaling,
Propiedades
IUPAC Name |
3-amino-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-2-4-8(5-3-7)17(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQYZJGZHOOVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)
![(2R,4R)-2,3,4-tris[(4-chlorophenyl)methoxy]pentane-1,5-diamine](/img/structure/B1246256.png)








![(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1246267.png)

![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
